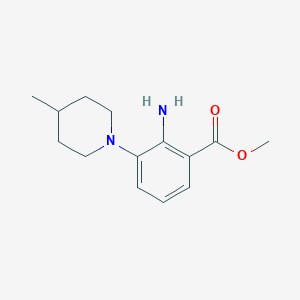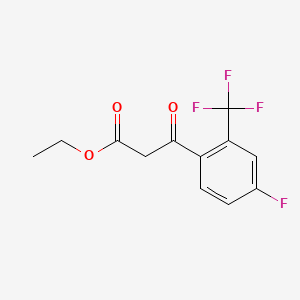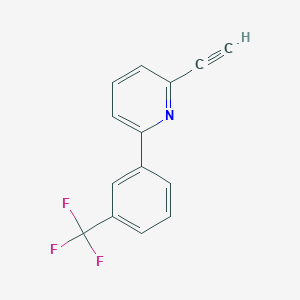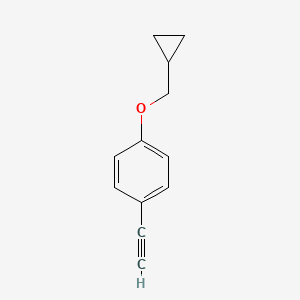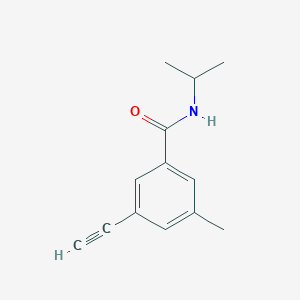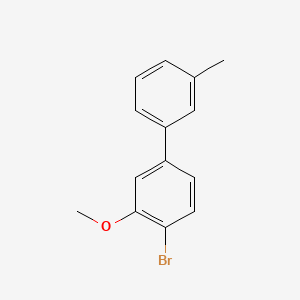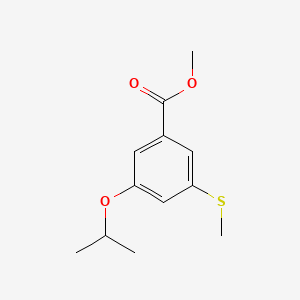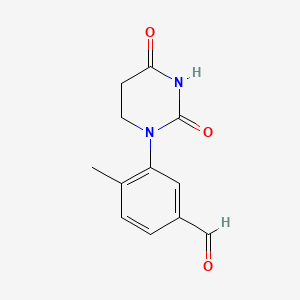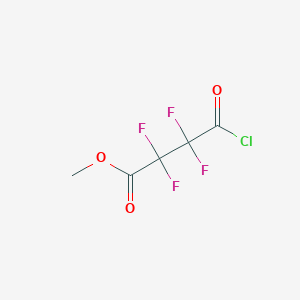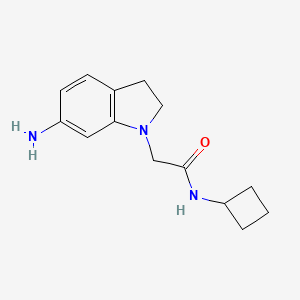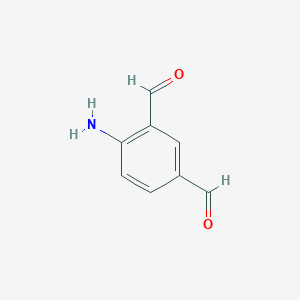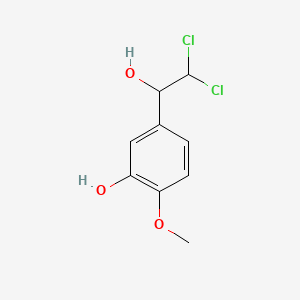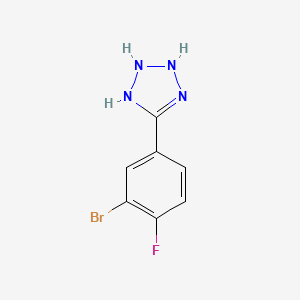
5-(3-bromo-4-fluorophenyl)-2,3-dihydro-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-bromo-4-fluorophenyl)-2,3-dihydro-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, which is further connected to the tetrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromo-4-fluorophenyl)-2,3-dihydro-1H-tetrazole typically involves the reaction of 3-bromo-4-fluoroaniline with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring.
-
Step 1: Formation of Diazonium Salt
Reagents: 3-bromo-4-fluoroaniline, sodium nitrite, hydrochloric acid
Conditions: The reaction is carried out at low temperatures (0-5°C) to form the diazonium salt.
-
Step 2: Cyclization to Tetrazole
Reagents: Sodium azide
Conditions: The diazonium salt is reacted with sodium azide at room temperature to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions:
- The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Conditions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Oxidation Reactions:
- The tetrazole ring can be oxidized to form various derivatives.
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Reactions are usually carried out under mild conditions to prevent decomposition of the tetrazole ring.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 5-(3-bromo-4-fluorophenyl)-2,3-dihydro-1H-tetrazole can be formed.
Oxidation Products: Oxidized derivatives of the tetrazole ring, which may have different functional groups attached.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound is used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology
Enzyme Inhibition: It has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine
Pharmaceutical Research: Derivatives of this compound are being explored for their potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-(3-bromo-4-fluorophenyl)-2,3-dihydro-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The tetrazole ring plays a crucial role in stabilizing the compound and facilitating its interaction with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-bromo-4-fluorophenylboronic acid
- 4-bromo-3-fluorophenylboronic acid
- (3-bromo-4-fluorophenyl)methanamine
Uniqueness
5-(3-bromo-4-fluorophenyl)-2,3-dihydro-1H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H6BrFN4 |
|---|---|
Poids moléculaire |
245.05 g/mol |
Nom IUPAC |
5-(3-bromo-4-fluorophenyl)-2,3-dihydro-1H-tetrazole |
InChI |
InChI=1S/C7H6BrFN4/c8-5-3-4(1-2-6(5)9)7-10-12-13-11-7/h1-3,12-13H,(H,10,11) |
Clé InChI |
CSMUKQKDJSMZGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NNNN2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14767969.png)
